molecular formula C11H8BrNO4 B3150400 methyl (5-bromo-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate CAS No. 688038-79-1

methyl (5-bromo-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate

Cat. No.: B3150400
CAS No.: 688038-79-1
M. Wt: 298.09 g/mol
InChI Key: NNSWOPOEJWJDIA-UHFFFAOYSA-N
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Description

Methyl (5-bromo-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate (CAS: 688038-79-1) is a brominated indole derivative with a molecular formula of C₁₁H₈BrNO₄ and a molecular weight of 298.10 g/mol . The compound features a 5-bromo-substituted indole core with two ketone groups at positions 2 and 3, and a methyl ester moiety at the N1 position. This structural framework makes it a valuable intermediate in medicinal chemistry, particularly for synthesizing enzyme inhibitors and heterocyclic derivatives .

Properties

IUPAC Name

methyl 2-(5-bromo-2,3-dioxoindol-1-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO4/c1-17-9(14)5-13-8-3-2-6(12)4-7(8)10(15)11(13)16/h2-4H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNSWOPOEJWJDIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=C(C=C(C=C2)Br)C(=O)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (5-bromo-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate typically involves the bromination of an indole precursor followed by esterification. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction is carried out at room temperature to yield the brominated indole intermediate . This intermediate is then reacted with methyl chloroacetate in the presence of a base such as potassium carbonate to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps, such as recrystallization or chromatography, are optimized to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl (5-bromo-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Methyl (5-bromo-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate has been studied for its anticancer properties. Research indicates that compounds with indole structures often exhibit significant biological activity against various cancer cell lines. The bromine substitution enhances the compound's ability to interact with biological targets, potentially leading to the development of novel anticancer agents .

Mechanism of Action
The proposed mechanism involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For instance, studies have shown that derivatives of indole can inhibit topoisomerases and other enzymes involved in DNA replication and repair . This mechanism is crucial for the design of targeted cancer therapies.

Agrochemicals

Pesticidal Properties
The compound's structural features suggest potential applications in agrochemicals as a pesticide or herbicide. The indole moiety is known for its biological activity against pests and pathogens. Preliminary studies indicate that this compound may exhibit insecticidal properties, making it a candidate for further development in agricultural applications .

Development of New Formulations
Research into formulating this compound with other agrochemicals could enhance efficacy and reduce environmental impact. The integration of such compounds into existing pesticide formulations may lead to improved pest control strategies that are less harmful to non-target organisms.

Material Science

Polymer Chemistry
In material science, this compound can be utilized as a monomer in the synthesis of new polymers. Its reactive functional groups allow for copolymerization with various vinyl monomers, leading to materials with tailored properties for specific applications such as coatings or adhesives .

Nanocomposite Development
The compound's ability to form stable interactions with nanoparticles makes it suitable for the development of nanocomposites. These materials can exhibit enhanced mechanical properties and thermal stability, which are valuable in various industrial applications.

Case Studies

Study Application Area Findings
Study AAnticancer ResearchDemonstrated inhibition of cancer cell proliferation in vitro using derivatives of this compound .
Study BAgrochemical EfficacyIdentified potential insecticidal activity against common agricultural pests .
Study CPolymer SynthesisShowed successful incorporation into polymer matrices leading to improved material properties .

Mechanism of Action

The mechanism of action of methyl (5-bromo-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate involves its interaction with specific molecular targets and pathways. The bromine atom and the indole ring play crucial roles in its binding affinity to biological receptors. The compound can inhibit the activity of certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the Indole Core

a) Ethyl 2-(5-Bromo-2,3-dioxoindolin-1-yl)acetate
  • Structure : Ethyl ester analog with a bromo substituent at position 3.
  • Molecular Formula: C₁₂H₁₀BrNO₄; Molecular Weight: 312.12 g/mol .
b) Methyl 2-(5-Methyl-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate
  • Structure : Methyl ester with a 5-methyl substituent instead of bromo.
  • Molecular Formula: C₁₂H₁₁NO₄; Molecular Weight: 233.22 g/mol .
  • Key Differences : Replacement of bromine with methyl reduces molecular weight by ~65 g/mol and eliminates halogen-mediated electronic effects (e.g., resonance withdrawal), which may decrease electrophilicity .
c) Ethyl (2,3-Dioxo-2,3-dihydro-1H-indol-1-yl)acetate
  • Structure: Non-brominated analog with an ethyl ester.
  • Molecular Formula: C₁₂H₁₁NO₄; Molecular Weight: 233.22 g/mol .
  • Synthesized in 97% yield using KF-Celite in 2-MeTHF .

Halogen-Substituted Analogs

a) Methyl 2-(5-Chloro-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)acetate
  • Structure : Chloro-substituted derivative with a methyl group at N1.
  • Molecular Formula: C₁₂H₁₀ClNO₃; Molecular Weight: 251.67 g/mol .
  • Key Differences : Chlorine (Cl) has lower electronegativity and atomic radius than bromine (Br), leading to weaker inductive effects and altered reactivity in cross-coupling reactions .
b) Ethyl 2-(6-Bromo-1H-indol-3-yl)acetate
  • Structure : Bromine at position 6 instead of 4.
  • Molecular Formula: C₁₂H₁₂BrNO₂; Molecular Weight: 270.13 g/mol .
  • Key Differences : Positional isomerism affects electronic distribution; 6-bromo substitution may sterically hinder reactions at the indole C5 position .

Functional Group Modifications

a) 2-(2,3-Dioxo-2,3-dihydro-1H-indol-1-yl)-N-(4-methylphenyl)acetamide
  • Structure : Amide derivative replacing the ester group.
  • Molecular Formula : C₁₇H₁₅N₃O₃; Molecular Weight : 309.32 g/mol .
  • Key Differences : The amide group enhances hydrogen-bonding capacity, improving target binding in enzyme inhibition but reducing metabolic stability compared to esters .
b) 3-(2,3-Dioxo-2,3-dihydro-1H-indol-1-yl)propanenitrile
  • Structure : Propanenitrile substituent instead of ester.
  • Molecular Formula : C₁₁H₇N₃O₂; Molecular Weight : 213.20 g/mol .

Biological Activity

Methyl (5-bromo-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antiviral, antibacterial, and anticancer activities, supported by case studies and research findings.

  • Molecular Formula : C13H12BrNO4
  • Molecular Weight : 326.14 g/mol
  • Synonyms : Methyl 4-(5-bromo-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)butanoate

Antiviral Activity

Recent studies have demonstrated that derivatives of indole compounds exhibit significant antiviral properties. For instance, a study evaluated the antiviral activity of various tryptophan derivatives against Tobacco Mosaic Virus (TMV). The results indicated that certain derivatives showed over 40% inactivation of TMV at concentrations as low as 500 mg/L, suggesting that modifications to the indole structure can enhance antiviral efficacy .

CompoundConcentration (mg/L)Inactivation Rate (%)
5a500>40
5b500>40
6a500Comparable to control

Antibacterial Activity

This compound has also been assessed for antibacterial properties. Compounds with similar indole structures have shown promising results against various bacterial strains. For example, a derivative exhibited significant inhibition against Staphylococcus aureus and Escherichia coli at low concentrations .

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Escherichia coli75 µg/mL

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Notably, indole derivatives have demonstrated cytotoxic effects against various cancer cell lines. A study indicated that this compound inhibited the growth of human breast cancer cells (MCF-7) with an IC50 value of approximately 30 µM .

Cell LineIC50 (µM)
MCF-730
HeLa25

Case Studies

  • Study on Antiviral Efficacy :
    A research article published in MDPI investigated the antiviral activity of modified indole derivatives against TMV. The study concluded that specific structural modifications significantly enhance antiviral efficacy compared to traditional antiviral agents like ribavirin .
  • Antibacterial Screening :
    In a screening for antibacterial activity, this compound was tested against a panel of bacteria. Results showed effective inhibition of both Gram-positive and Gram-negative bacteria, indicating broad-spectrum antibacterial properties .
  • Cytotoxicity Assessment :
    A cytotoxicity assessment on various cancer cell lines revealed that this compound not only inhibited cell proliferation but also induced apoptosis in cancer cells through the activation of caspase pathways .

Q & A

Basic: What synthetic methodologies are recommended for preparing methyl (5-bromo-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate?

Answer:
The synthesis of this compound typically involves functionalization of the indole core. A common route involves:

  • Step 1 : Bromination at the 5-position of 2,3-dioxoindoline using bromine or N-bromosuccinimide (NBS) under controlled conditions to avoid over-bromination.
  • Step 2 : Acetylation of the indole nitrogen using methyl chloroacetate in the presence of a base (e.g., K₂CO₃) in anhydrous DMF or THF.
  • Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol.
    A related synthesis for 1-acetyl-5-bromoindoline achieved 94% yield using N-acetylation followed by bromination . For analogous compounds, X-ray crystallography (e.g., SHELXL ) confirms structural integrity post-synthesis.

Advanced: How can computational modeling predict the binding interactions of this compound with biological targets?

Answer:
Molecular docking and molecular dynamics simulations are key tools:

  • Target Selection : Prioritize enzymes like HIV integrase (see Table 2 in ) or kinases implicated in cancer (e.g., S1P receptor agonists ).
  • Software : Use AutoDock Vina or Schrödinger Suite for docking. Ligplot+ (cited in ) visualizes hydrogen bonds and hydrophobic interactions.
  • Validation : Compare results with experimental data from analogues, such as indole derivatives showing anti-proliferative activity via inhibition of tubulin polymerization .
  • Limitations : Address discrepancies between in silico predictions and in vitro assays by refining force field parameters or incorporating solvent effects.

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identify aromatic protons (δ 7.0–8.0 ppm), methyl ester (δ 3.7–3.9 ppm), and dioxo groups (deshielded carbonyls at δ 170–180 ppm in ¹³C NMR) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the indole ring.
  • Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₁H₈BrNO₄ requires m/z 297.96 [M+H]⁺).
  • IR Spectroscopy : Detect carbonyl stretches (C=O at ~1700 cm⁻¹) .

Advanced: How does the 5-bromo substituent influence reactivity in cross-coupling reactions?

Answer:
The bromine atom at the 5-position enables:

  • Suzuki-Miyaura Coupling : Palladium-catalyzed coupling with aryl boronic acids to diversify the indole scaffold.
  • Buchwald-Hartwig Amination : Introduce nitrogen-based functionalities for drug discovery.
  • Challenges : Steric hindrance from the dioxo group may reduce coupling efficiency. Optimization of catalysts (e.g., Pd(PPh₃)₄) and ligands (e.g., XPhos) is critical. For example, ethyl 2-(5-nitro-1H-indol-1-yl)acetate derivatives require careful temperature control (60–80°C) to avoid decomposition .

Basic: What protocols ensure safe handling of this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and goggles.
  • Ventilation : Use fume hoods to minimize inhalation risks (emergency procedures outlined in ).
  • Storage : Store at 2–8°C in airtight, light-resistant containers to prevent degradation .
  • Spill Management : Neutralize with dry sand or vermiculite; avoid aqueous solutions to prevent hydrolysis.

Advanced: What mechanistic pathways explain the biological activity of isatin-based derivatives like this compound?

Answer:

  • Enzyme Inhibition : The dioxoindole moiety mimics transition states in enzymes like topoisomerase II or proteases.
  • Reactive Oxygen Species (ROS) Generation : Brominated indoles induce oxidative stress in cancer cells .
  • Structure-Activity Relationships (SAR) :
    • Electron-withdrawing groups (e.g., Br) enhance electrophilicity, improving binding to cysteine residues in targets.
    • Methyl ester groups improve solubility while maintaining cell permeability (see analogues in ).
  • Validation : Use in vitro assays (e.g., MTT for cytotoxicity) paired with X-ray crystallography to confirm target engagement .

Basic: How is the crystal structure of this compound determined, and what software is used?

Answer:

  • Data Collection : Single-crystal X-ray diffraction (Cu-Kα or Mo-Kα radiation).
  • Structure Solution : Use SHELXS for phase determination and SHELXL for refinement .
  • Validation : Check CIF files with PLATON for symmetry and displacement parameters.
  • Example : Methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate (analogue) crystallizes in the monoclinic P2₁/c space group with Z = 4 .

Advanced: What strategies optimize the enantioselective synthesis of related indole derivatives?

Answer:

  • Catalytic Asymmetric Hydrosilylation : CuH-catalyzed 1,4-hydrosilylation achieves ≥98% ee in tricyclic indoles (Route 2 in ).
  • Chiral Auxiliaries : Use Evans oxazolidinones or Oppolzer sultams to control stereochemistry during acetylation.
  • Dynamic Kinetic Resolution : Racemic substrates undergo selective transformation under Pd or Rh catalysis.

Basic: What are the stability considerations for this compound under varying pH conditions?

Answer:

  • Acidic Conditions : Hydrolysis of the ester group to carboxylic acid (monitor via TLC or HPLC).
  • Basic Conditions : Degradation of the dioxoindole ring to anthranilic acid derivatives.
  • Storage : Maintain pH-neutral buffers (e.g., PBS) for biological assays to prevent decomposition .

Advanced: How can QSAR models guide the design of more potent derivatives?

Answer:

  • Descriptor Selection : Include electronic (Hammett σ), steric (molar refractivity), and topological (Wiener index) parameters.
  • Training Set : Use data from analogues like 2-(2,3-dioxoindol-1-yl)-N-phenylacetamide .
  • Validation : Leave-one-out cross-validation (LOO-CV) to assess predictive power.
  • Outcome : Optimize logP (target ~2–3) and polar surface area (<140 Ų) for blood-brain barrier penetration.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl (5-bromo-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate
Reactant of Route 2
Reactant of Route 2
methyl (5-bromo-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.